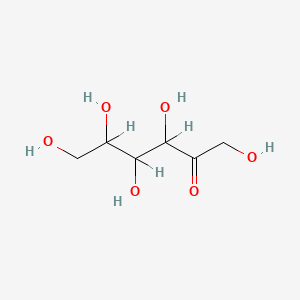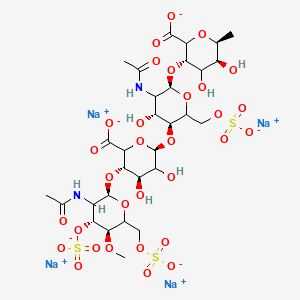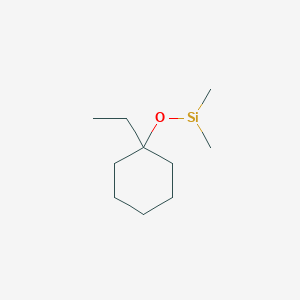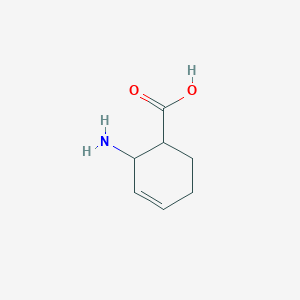
Sodium silicide (NaSi)(7CI,8CI,9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium silicide (NaSi)(7CI,8CI,9CI) is an inorganic compound composed of sodium and silicon. It typically appears as a grey or black crystalline solid. This compound is known for its reactivity with water, producing hydrogen gas and sodium silicate in an exothermic reaction . Sodium silicide is utilized in various applications, including the synthesis of other compounds and in the semiconductor industry .
Métodos De Preparación
Sodium silicide can be synthesized through the direct reaction of metallic sodium with silicon at elevated temperatures. The reaction is as follows: [ 2 \text{Na} + \text{Si} \rightarrow \text{NaSi} ] This method requires careful handling due to the reactivity of sodium and the high temperatures involved .
Industrial production methods often involve similar high-temperature reactions, ensuring the purity and consistency of the product. The process must be conducted in an inert atmosphere to prevent unwanted reactions with oxygen or moisture .
Análisis De Reacciones Químicas
Sodium silicide undergoes several types of chemical reactions, including:
-
Reaction with Water: : Sodium silicide reacts readily with water, producing hydrogen gas and sodium silicate: [ 2 \text{NaSi} + 5 \text{H}_2\text{O} \rightarrow 5 \text{H}_2 + \text{Na}_2\text{Si}_2\text{O}_5 ] This reaction is highly exothermic, releasing approximately 175 kJ/mol .
-
Oxidation: : Sodium silicide can be oxidized to form sodium oxide and silicon dioxide. This reaction typically requires an oxidizing agent and elevated temperatures.
-
Reduction: : Sodium silicide can act as a reducing agent in various chemical reactions, particularly in the synthesis of other silicides and silicon-based materials .
Common reagents used in these reactions include water, oxygen, and various oxidizing agents. The major products formed from these reactions are hydrogen gas, sodium silicate, sodium oxide, and silicon dioxide .
Aplicaciones Científicas De Investigación
Sodium silicide has several scientific research applications:
-
Chemistry: : It is used as a precursor for the synthesis of other silicon-based compounds and materials. Its reactivity makes it valuable in various chemical synthesis processes .
-
Biology and Medicine:
-
Industry: : In the semiconductor industry, sodium silicide is used in the production of silicon wafers and other silicon-based components. Its ability to produce hydrogen gas also makes it relevant in hydrogen storage and generation technologies .
Mecanismo De Acción
The primary mechanism by which sodium silicide exerts its effects is through its reactivity with water and other compounds. When sodium silicide comes into contact with water, it undergoes a vigorous reaction, producing hydrogen gas and sodium silicate. This reaction is driven by the strong affinity of sodium for oxygen and the formation of stable silicon-oxygen bonds .
Comparación Con Compuestos Similares
Sodium silicide can be compared to other silicides, such as:
-
Lithium Silicide (LiSi): : Similar to sodium silicide, lithium silicide reacts with water to produce hydrogen gas. lithium silicide is more reactive and less stable than sodium silicide .
-
Potassium Silicide (KSi): : Potassium silicide also reacts with water, but it is even more reactive than sodium silicide. The reactivity increases as we move down the alkali metal group in the periodic table .
-
Calcium Silicide (CaSi2): : Calcium silicide is less reactive with water compared to sodium silicide. It is used in different industrial applications, such as in the production of special alloys .
Sodium silicide’s unique combination of reactivity and stability makes it particularly useful in specific applications where controlled reactivity is required .
Propiedades
Número CAS |
12164-12-4 |
|---|---|
Fórmula molecular |
NaSi |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






